molecular formula C8H3Cl2F5OS B14053483 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14053483
M. Wt: 313.07 g/mol
InChI Key: MAISZJHSIOHMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation and substitution reactions. One common method involves the reaction of 1,3-dichlorobenzene with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the starting materials are subjected to rigorous reaction conditions in reactors. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and coupled products with extended carbon chains .

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is unique due to its specific arrangement of halogen and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H

InChI Key

MAISZJHSIOHMOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC(F)(F)F)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.